1-Chloropyrrolo[1,2-a]pyrazine chemical structure and properties
1-Chloropyrrolo[1,2-a]pyrazine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Chloropyrrolo[1,2-a]pyrazine is a heterocyclic compound belonging to the pyrrolo[1,2-a]pyrazine class of molecules. While this chemical scaffold has garnered significant interest in medicinal chemistry due to a wide range of biological activities, publicly available scientific literature on the 1-chloro derivative is notably scarce. This guide provides a comprehensive overview of the known information on 1-Chloropyrrolo[1,2-a]pyrazine, supplemented with data on the broader pyrrolo[1,2-a]pyrazine family to offer context and potential avenues for research. Due to the limited specific data, this document also presents a hypothetical synthetic workflow and discusses the potential biological significance of this understudied molecule.
Chemical Structure and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 136927-64-5 | Sigma-Aldrich, Chemical Technology Co.,LTD |
| Molecular Formula | C₇H₅ClN₂ | Sigma-Aldrich, Chemical Technology Co.,LTD |
| Molecular Weight | 152.58 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| SMILES | ClC1=NC=CN2C1=CC=C2 | Sigma-Aldrich |
| InChI | 1S/C7H5ClN2/c8-7-6-2-1-4-10(6)5-3-9-7/h1-5H | Sigma-Aldrich |
| Purity | ≥99% (as stated by some suppliers) | Chemical Technology Co.,LTD |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 1-Chloropyrrolo[1,2-a]pyrazine is not available in published scientific literature. However, based on general synthetic methods for pyrrolo[1,2-a]pyrazines, a plausible synthetic route can be proposed.
Hypothetical Synthetic Workflow
A potential synthetic route to 1-Chloropyrrolo[1,2-a]pyrazine could involve the cyclization of a suitably substituted pyrrole precursor. A common strategy for the synthesis of the pyrrolo[1,2-a]pyrazine core involves the reaction of a 2-substituted pyrrole with an α-haloketone or a related electrophile, followed by cyclization.
Below is a conceptual workflow for the synthesis of 1-Chloropyrrolo[1,2-a]pyrazine. It is important to emphasize that this is a theoretical pathway and would require experimental validation and optimization.
General Experimental Considerations (Hypothetical)
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Step 1: Synthesis of a Pyrrole Precursor: A suitable starting material would be a pyrrole derivative that can be readily cyclized to form the pyrazine ring. For instance, a reaction between a pyrrole-2-carbaldehyde derivative and an aminoacetonitrile derivative could yield a precursor amenable to cyclization.
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Step 2: Cyclization to form the Pyrrolo[1,2-a]pyrazinone Core: The pyrrole precursor could be subjected to cyclization conditions, potentially acid- or base-catalyzed, to form a pyrrolo[1,2-a]pyrazin-1(2H)-one intermediate.
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Step 3: Chlorination: The final step would involve the chlorination of the pyrrolo[1,2-a]pyrazin-1(2H)-one. Reagents such as phosphorus oxychloride (POCl₃) are commonly used for such transformations, converting a keto group to a chloro group.
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Purification and Characterization: The final product would require purification, likely through column chromatography, and its structure confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy. While some suppliers indicate the availability of spectral data for 1-Chloropyrrolo[1,2-a]pyrazine, the actual spectra are not publicly accessible in research databases.[1]
Biological Activities and Potential Applications
There are no specific biological studies reported for 1-Chloropyrrolo[1,2-a]pyrazine in the scientific literature. However, the broader class of pyrrolo[1,2-a]pyrazine derivatives has been investigated for a variety of pharmacological activities. This suggests that the 1-chloro derivative could also possess interesting biological properties and warrants further investigation.
The table below summarizes the reported biological activities of various pyrrolo[1,2-a]pyrazine derivatives.
| Biological Activity | Target/Mechanism | Reference(s) |
| Anticancer | Inhibition of cell viability in human lymphoma U937 cells, potentially via the FTase-p38 signaling axis. | |
| Antimicrobial | Antibacterial, antifungal, and antiviral activities have been reported for various derivatives. | [2] |
| Kinase Inhibition | Some derivatives have shown activity as kinase inhibitors, a common mechanism in cancer therapy. | [3] |
| Antioxidant | Certain hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione derivatives have demonstrated antioxidant properties. | [2] |
Given the known activities of this scaffold, 1-Chloropyrrolo[1,2-a]pyrazine could be a candidate for screening in various disease models, particularly in oncology and infectious diseases. The introduction of a chlorine atom can significantly impact a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its biological activity and pharmacokinetic profile.
Signaling Pathways
Due to the absence of biological studies on 1-Chloropyrrolo[1,2-a]pyrazine, there is no information available regarding its mechanism of action or any signaling pathways it may modulate. One study on a related derivative suggested a potential link to the FTase-p38 signaling axis in cancer cells, but this is speculative for the 1-chloro analog.[4] Further research, including cell-based assays and target identification studies, would be necessary to elucidate its biological function.
Future Directions and Conclusion
1-Chloropyrrolo[1,2-a]pyrazine represents an under-explored area within the medicinally relevant pyrrolo[1,2-a]pyrazine chemical space. The lack of published data presents an opportunity for novel research. Key areas for future investigation include:
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Development and publication of a robust synthetic protocol.
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Full characterization using modern spectroscopic techniques.
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Screening for biological activity against a range of targets, including kinases, microbial pathogens, and cancer cell lines.
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Structure-activity relationship (SAR) studies to understand the role of the 1-chloro substituent.
References
- 1. CAS:55687-05-3, 2,5-二氯喹噁啉-毕得医药 [bidepharm.com]
- 2. FR2876582A1 - USE OF PYRROLO-PYRAZINE DERIVATIVES FOR THE MANUFACTURE OF MEDICAMENTS FOR THE TREATMENT OF MUCOVISCIDOSIS AND DISEASES ASSOCIATED WITH A DEFECT OF ADDRESSING PROTEINS IN CELLS - Google Patents [patents.google.com]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 136927-64-5_CAS号:136927-64-5_CAS No.:136927-64-5 - 化源网 [chemsrc.com]
